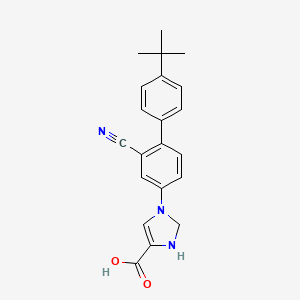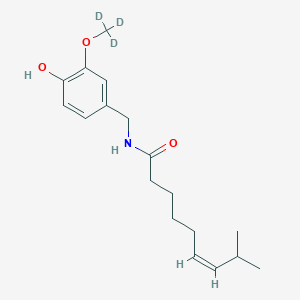
(Z)-Capsaicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Capsaicin-d3 is a deuterated form of capsaicin, the active component in chili peppers that gives them their characteristic heat. The “Z” notation indicates the specific geometric isomer of the compound, where the highest priority substituents on each carbon of the double bond are on the same side. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in this compound, making it useful in various scientific studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. One common method is the catalytic hydrogenation of capsaicin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient and high-yield deuteration. The purity and isotopic enrichment of the final product are critical factors, often achieved through multiple purification steps, including chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrocapsaicin-d3.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms like dihydrocapsaicin-d3, and substituted analogs with different functional groups attached to the aromatic ring or amide group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Capsaicin-d3 is used as a tracer in reaction mechanism studies due to the presence of deuterium, which allows for the tracking of molecular transformations using spectroscopic techniques.
Biology
In biological research, it serves as a tool to study the metabolism and bioavailability of capsaicin. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, aiding in the understanding of metabolic pathways.
Medicine
In medicine, this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of capsaicin. This information is crucial for developing capsaicin-based therapeutics.
Industry
Industrially, this compound is used in the development of new formulations and delivery systems for capsaicin, enhancing its stability and efficacy in various applications, including pain relief and weight management products.
Mécanisme D'action
(Z)-Capsaicin-d3 exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel found in sensory neurons. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent neuronal depolarization. The activation of TRPV1 results in the sensation of heat and pain, which is the characteristic effect of capsaicin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Capsaicin: The non-deuterated form, widely studied for its effects and applications.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activity.
Uniqueness
(Z)-Capsaicin-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various fields.
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(Z)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-/i3D3 |
Clé InChI |
YKPUWZUDDOIDPM-XCBYIJBPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C\C(C)C)O |
SMILES canonique |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


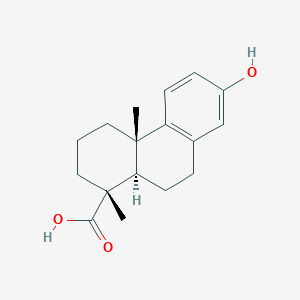
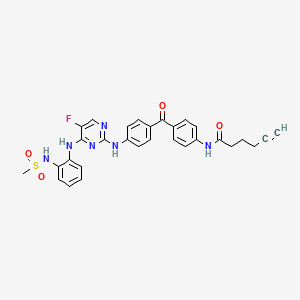
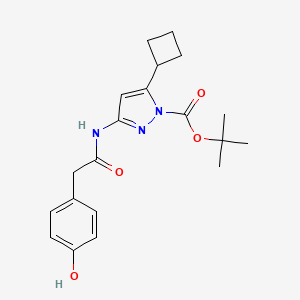

![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
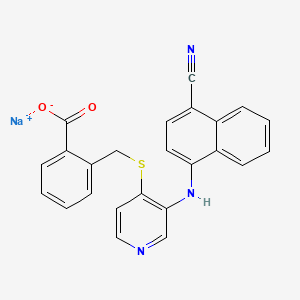

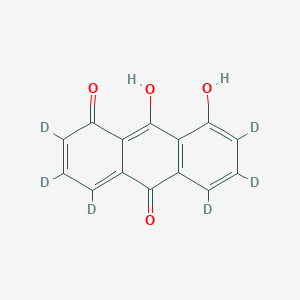


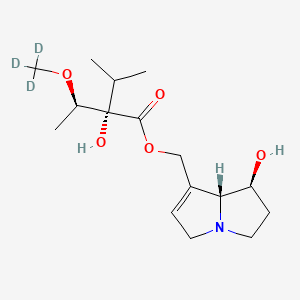
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
